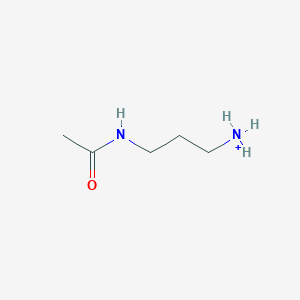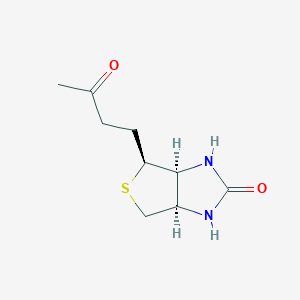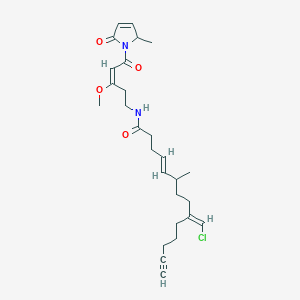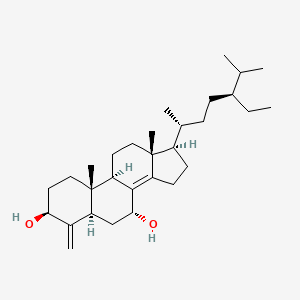
3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coproporphyrin III(4-) is a cyclic tetrapyrrole anion obtained by deprotonation of the four carboxy groups of coproporphyrin III; major species at pH 7.3. It is a conjugate base of a coproporphyrin III.
科学的研究の応用
Chemotherapy and Photodynamic Therapy
- A study has synthesized porphyrin nitrogen mustards, which are structurally similar to 3,3',3'',3'''-(3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrayl)tetrapropanoate, for potential use in chemotherapy and photodynamic therapy. These compounds exhibit both chemotherapeutic and photodynamic effects on tumors (Chen Zhi-long et al., 2010).
Petroleum Analysis
- A novel C31 nickel petroporphyrin related to chlorophyll c and structurally similar to the compound has been isolated from oil shale, showcasing the role of such compounds in petroleum analysis (R. Ocampo et al., 1984).
Study of Intermolecular Interactions
- Research on cationic porphyrins, which include compounds like this compound, has been conducted to understand their intermolecular interactions and fluorescence behavior in water (K. Kano et al., 1990).
Catalytic Oxidation
- A ruthenium polymer complex, structurally related to the compound , has been studied for its effectiveness in catalyzing the oxidation of alcohols at room temperature (C. Kato et al., 2006).
Enhanced Optical Nonlinearity
- Porphyrin derivatives, including compounds similar to this compound, have been used to create nanocomposites with enhanced optical nonlinearity, useful in optical applications (R. Pandey et al., 2009).
These applications highlight the versatility and significance of this compound in various scientific research areas.
Scientific Research Applications of this compound
Anti-Tumor Activities and Photodynamic Therapy
Porphyrin derivatives, similar to the tetramethylporphyrin structure, have been synthesized and investigated for their potential in chemotherapy and photodynamic therapy for treating tumors. These compounds display both chemotherapeutic and photodynamic effects, which warrant further exploration in cancer treatment (Chen Zhi-long, Cheng Jing-rong, Wang Wei-qin, Xu De-yu, 2010).
Catalysis and Oxidation Reactions
A three-dimensional microporous ruthenium polymer complex, incorporating a similar porphyrin structure, demonstrated effective catalytic performance for the oxidation of various types of alcohols with molecular oxygen and air at room temperature. This indicates potential applications in green chemistry and catalysis (C. Kato, M. Ono, T. Hino, T. Ohmura, W. Mori, 2006).
Optical Nonlinearity and Nanotechnology
Porphyrin derivatives show enhanced optical nonlinearity, particularly when mixed with conducting polymers. For instance, a porphyrin nanocomposite exhibited significantly enhanced optical limiting properties compared to its individual components, suggesting potential applications in optical devices and nanotechnology (R. Pandey, C. Sandeep, R. Philip, V. Lakshminarayanan, 2009).
Energy Transfer in Molecular Complexes
Porphyrins have been used to study intermolecular interactions and energy transfer in water, providing insights into molecular complex formation and behavior under various conditions. This is crucial for understanding molecular processes in biological systems and material science (K. Kano, M. Takei, S. Hashimoto, 1990).
Geological and Environmental Studies
Related porphyrin structures have been isolated from geological samples like oil shale and studied for their potential as biomarkers of specific photoautotrophs, providing valuable information in geological and environmental research (Y. Kashiyama, M. Shiro, R. Tada, N. Ohkouchi, 2007).
特性
分子式 |
C36H34N4O8-4 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
3-[8,13,18-tris(2-carboxylatoethyl)-3,7,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)22(6-10-34(43)44)30(39-27)15-28-20(4)24(8-12-36(47)48)32(40-28)16-31-23(7-11-35(45)46)18(2)26(38-31)13-25(17)37-29/h13-16,38,40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChIキー |
XNBNKCLBGTWWSD-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |
正規SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-])CCC(=O)[O-] |
ピクトグラム |
Irritant |
同義語 |
coproporphyrin III coproporphyrin III, 13C-labeled coproporphyrin III, dihydrochloride coproporphyrin III, sodium salt coproporphyrin III, tetraammonium salt coproporphyrin III, tetrapotassium salt coproporphyrin III, tetrasodium salt zinc coproporphyrin III zincphyrin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




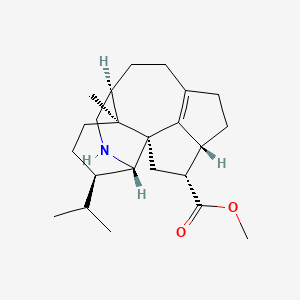
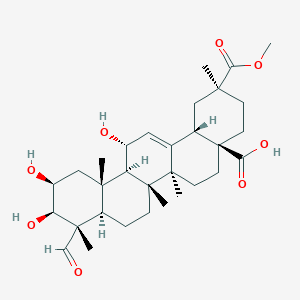
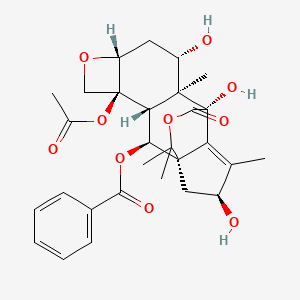
![5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)

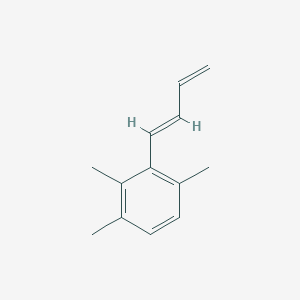
![(3R,3aR,5aS,6S,9aR,9bS)-6-butyl-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259065.png)
